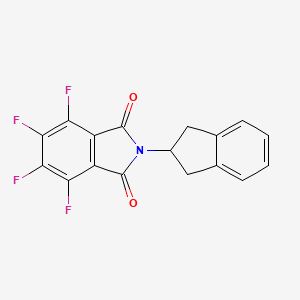

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione

描述

This compound belongs to the isoindole-1,3-dione class, characterized by a bicyclic aromatic core with two ketone groups. Its structure features a 2,3-dihydroindenyl substituent and tetrafluoro substitution on the isoindole ring, conferring distinct electronic and steric properties. The molecular formula is C₁₇H₉F₄NO₂, with a molecular weight of 335.26 g/mol . The fluorine atoms enhance lipophilicity and metabolic stability, while the dihydroindenyl group may facilitate π-π stacking interactions, making it relevant for materials science or medicinal chemistry applications.

属性

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZCMELRVLBSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with tetrafluorophthalic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

化学反应分析

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

科学研究应用

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Materials Science: Due to its fluorinated nature, the compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated isoindole ring can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the indene moiety can interact with hydrophobic pockets within the target proteins, enhancing the compound’s binding affinity.

相似化合物的比较

Research Tools and Characterization

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for determining the molecular geometries of these compounds . For instance, the tetrafluoro substitution in the target compound likely results in distinct crystal packing compared to bulkier derivatives like 13c.

生物活性

The compound 2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an isoindole moiety and multiple fluorine substitutions. The molecular formula is , and its IUPAC name reflects its complex structure:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

1. Anticancer Properties

Studies have shown that derivatives of isoindole compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway.

2. Antimicrobial Activity

Preliminary data suggest potential antimicrobial effects against various bacterial strains. The presence of fluorine atoms may enhance the compound’s lipophilicity, facilitating better membrane penetration.

3. Anti-inflammatory Effects

Isoindole derivatives have been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in tumor growth or inflammation.

- Receptor Modulation: Interaction with cellular receptors can lead to altered cellular responses and signaling cascades.

Case Studies

Several studies have highlighted the biological activity of related compounds:

Case Study 1: Anticancer Activity

A study conducted on a series of isoindole derivatives demonstrated that certain modifications led to significant cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) in the cells.

Case Study 2: Antimicrobial Testing

In vitro tests against Gram-positive and Gram-negative bacteria showed that fluorinated isoindoles exhibited stronger antimicrobial activity compared to their non-fluorinated counterparts. The mechanism was attributed to enhanced membrane disruption.

Case Study 3: Anti-inflammatory Research

A recent publication explored the anti-inflammatory potential of isoindoles in a murine model of arthritis. The results indicated a reduction in inflammatory markers and improved joint function when treated with the compound.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。